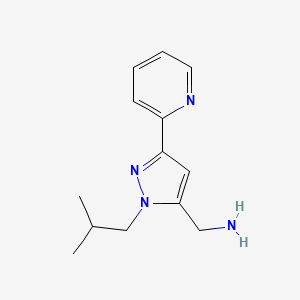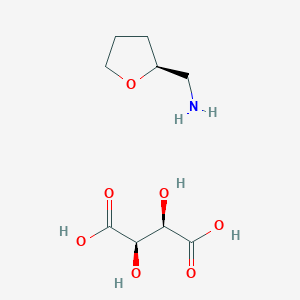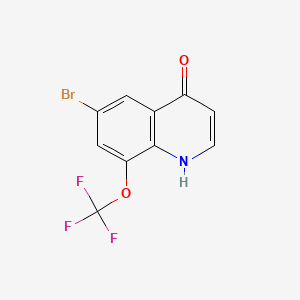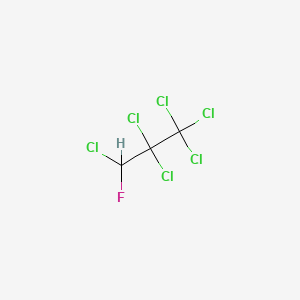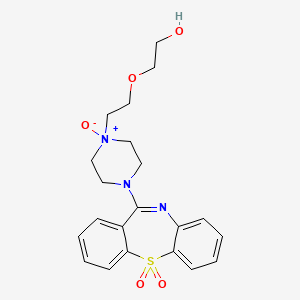
Quetiapine Sulfone N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine Sulfone N-Oxide, also known as Quetiapine N,S,S-Trioxide, is a derivative of Quetiapine, an atypical antipsychotic drug. This compound is characterized by the presence of an N-oxide functional group, which significantly alters its chemical and pharmacological properties. This compound is primarily studied for its potential as a metabolite and its implications in drug metabolism and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine Sulfone N-Oxide typically involves the oxidation of Quetiapine or its intermediates. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functionality. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Quetiapine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quetiapine Sulfoxide, Quetiapine Sulfone.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quetiapine Sulfone N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Quetiapine.
Biology: Investigated for its role as a metabolite in biological systems, helping to understand the metabolic pathways of Quetiapine.
Medicine: Explored for its potential pharmacological effects and its role in the pharmacokinetics of Quetiapine.
Industry: Utilized in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of Quetiapine Sulfone N-Oxide is not fully understood, but it is believed to interact with similar molecular targets as Quetiapine. It may act on neurotransmitter receptors such as serotonin and dopamine receptors, contributing to its pharmacological effects. The N-oxide group can influence the compound’s binding affinity and metabolic stability, potentially altering its efficacy and safety profile.
Vergleich Mit ähnlichen Verbindungen
Quetiapine Sulfone N-Oxide can be compared with other similar compounds such as:
Quetiapine N-oxide: Another metabolite of Quetiapine with an N-oxide group but lacking the sulfone functionality.
Quetiapine Sulfoxide: An intermediate oxidation product with a sulfoxide group.
Olanzapine N-oxide: A similar N-oxide derivative of another atypical antipsychotic, Olanzapine.
Uniqueness
This compound is unique due to the presence of both N-oxide and sulfone functionalities, which can significantly impact its chemical reactivity and pharmacological properties. This dual functionality makes it a valuable compound for studying the metabolic and pharmacokinetic profiles of Quetiapine and related drugs.
Eigenschaften
Molekularformel |
C21H25N3O5S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 |
InChI-Schlüssel |
WIVFPCCRCFIIQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)(CCOCCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


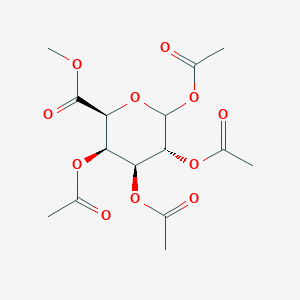
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
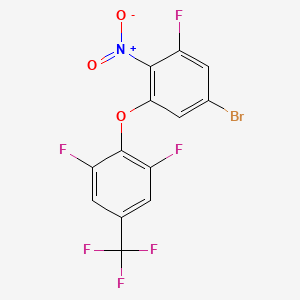
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
